molecular formula C13H14N10O B2466813 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034286-53-6

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2466813
CAS No.: 2034286-53-6
M. Wt: 326.324
InChI Key: FUPAUSYHVFLOAF-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with triazole-containing precursors under controlled conditions. The reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and environmental friendliness. Continuous-flow synthesis allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of triazole-substituted amines .

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is unique due to its dual triazole rings and piperazine linkage, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N10O/c24-13(12-15-8-16-20-12)22-5-3-21(4-6-22)10-1-2-11(19-18-10)23-9-14-7-17-23/h1-2,7-9H,3-6H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPAUSYHVFLOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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